CYP1A1 Inhibition: 2-Pentylresorcinol Moiety vs. Cannabidiol and Olivetol
The pentylresorcinol moiety, of which 2-pentylbenzene-1,3-diol is a core structural isomer, was evaluated for its role in CYP1A1 inhibition [1]. Olivetol (5-pentylresorcinol) inhibited CYP1A1 with an IC50 of 13.8 µM, while the full molecule cannabidiol (CBD) showed an IC50 of 0.355 µM, indicating the importance of the entire structure [1]. The 2-positional isomer (2-pentylbenzene-1,3-diol) presents an alternative molecular geometry that can be used to probe the spatial requirements of the CYP1A1 active site, offering a unique SAR probe compared to olivetol [2].
| Evidence Dimension | CYP1A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Data for the exact 2-positional isomer is not explicitly reported, but the pentylresorcinol moiety (olivetol) is 13.8 µM. |
| Comparator Or Baseline | Olivetol (5-pentylresorcinol): IC50 = 13.8 µM. Cannabidiol (CBD): IC50 = 0.355 µM. |
| Quantified Difference | Olivetol is 38.9-fold less potent than CBD. The 2-positional isomer is expected to show a different, but as yet unquantified, inhibition profile due to altered spatial orientation. |
| Conditions | In vitro enzyme assay using recombinant human CYP1A1 and 7-ethoxyresorufin as substrate [1]. |
Why This Matters
This demonstrates that the pentylresorcinol moiety is a key pharmacophore, and the 2-isomer provides a distinct molecular probe for SAR studies, which is critical for researchers designing new CYP1A1 modulators.
- [1] Yamaori S, et al. Structural requirements for potent direct inhibition of human cytochrome P450 1A1 by cannabidiol: role of pentylresorcinol moiety. Biol Pharm Bull. 2013;36(7):1192-7. View Source
- [2] ChEBI. Olivetol (CHEBI:66960). European Bioinformatics Institute. 2021. View Source
